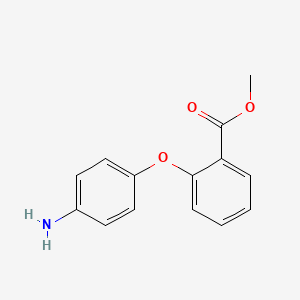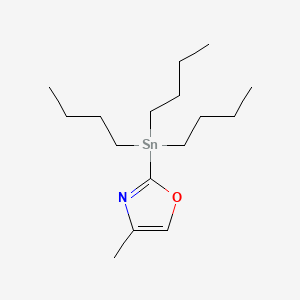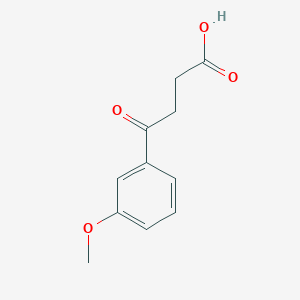
Acide 4-(3-méthoxyphényl)-4-oxobutanoïque
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-4-oxobutanoic acid is a compound that has not been extensively studied. It is a derivative of 4-hydroxy-3-methoxycinnamic acid, also known as ferulic acid . Ferulic acid is a hydroxycinnamic acid and an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is a phenolic phytochemical and is ubiquitous in the plant kingdom, including a number of vegetable sources .
Applications De Recherche Scientifique
Biochimie : Amélioration de la fonction musculaire
En biochimie, ce composé a été étudié pour son potentiel à améliorer la force musculaire et à inhiber le catabolisme protéique induit par un exercice épuisant . Il peut favoriser le développement musculaire et améliorer le métabolisme glucidique et lipidique hépatique, suggérant son utilisation comme complément alimentaire pour la santé musculaire.
Pharmacologie : Agent thérapeutique potentiel
Pharmacologiquement, « Acide 4-(3-méthoxyphényl)-4-oxobutanoïque » pourrait être significatif en raison de son profil métabolique chez les rats Sprague-Dawley, indiquant un métabolisme rapide et une large distribution tissulaire . Cela suggère des applications thérapeutiques potentielles, en particulier dans le développement de médicaments nécessitant une distribution systémique rapide.
Agriculture : Croissance et santé des plantes
En agriculture, des dérivés de ce composé ont été liés à une amélioration du métabolisme lipidique hépatique via des récepteurs spécifiques, ce qui pourrait être crucial pour la santé et la croissance des plantes . L'interaction du composé avec les récepteurs des plantes peut conduire au développement de nouveaux traitements agricoles.
Industrie alimentaire : Aromatisation et conservation
L'industrie alimentaire pourrait utiliser « this compound » comme agent aromatisant ou conservateur en raison de ses propriétés antioxydantes . Son potentiel à améliorer le profil aromatique des aliments et à prolonger la durée de conservation en fait un sujet de recherche précieux.
Formulations cosmétiques : Protection de la peau
Dans les formulations cosmétiques, les dérivés de ce composé gagnent en importance pour leurs propriétés photoprotectrices, qui peuvent protéger la peau des rayons UV nocifs . La recherche sur sa stabilité et son efficacité dans diverses formulations pourrait conduire à de nouveaux produits de soin de la peau.
Mécanisme D'action
Target of Action
The primary target of 4-(3-Methoxyphenyl)-4-oxobutanoic acid, also known as HMPA, is the GPR41 receptor . This receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Mode of Action
HMPA interacts with its target, the GPR41 receptor, with a higher affinity than its precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA) . The activation of this receptor stimulates the lipid catabolism pathway, playing a crucial role in anti-obesity effects and the improvement of hepatic steatosis .
Biochemical Pathways
HMPA affects the lipid catabolism pathway . It is produced by the gut microbiota through the conversion of HMCA, a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . The activation of the GPR41 receptor by HMPA leads to the stimulation of the lipid catabolism pathway, which plays a crucial role in anti-obesity effects and the improvement of hepatic steatosis .
Pharmacokinetics
After oral administration, HMPA undergoes rapid metabolism and wide tissue distribution . It reaches the maximum concentration in the bloodstream within 15 minutes . HMPA and its conjugates are also detected in the target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles .
Result of Action
HMPA has several beneficial effects. It enhances absolute grip strength and relative grip strength . Low-dose HMPA administration increases Myf5 expression in sedentary mice, suggesting that low-dose HMPA may promote muscle development . Additionally, HMPA improves hepatic glucose and lipid metabolism, and inhibits muscular lipid metabolism and protein catabolism .
Action Environment
The action, efficacy, and stability of HMPA can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host
Analyse Biochimique
Biochemical Properties
4-(3-Methoxyphenyl)-4-oxobutanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxycinnamate reductase, an enzyme that facilitates the conversion of hydroxycinnamic acids. This interaction is crucial for the compound’s role in metabolic pathways, particularly in the reduction of hydroxycinnamic acids to their corresponding hydroxyphenylpropionic acids .
Cellular Effects
The effects of 4-(3-Methoxyphenyl)-4-oxobutanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance grip strength and inhibit protein catabolism in muscle cells . Additionally, it improves hepatic glucose and lipid metabolism, indicating its potential in managing metabolic disorders .
Molecular Mechanism
At the molecular level, 4-(3-Methoxyphenyl)-4-oxobutanoic acid exerts its effects through various mechanisms. It binds to specific receptors, such as the GPR41 receptor, which plays a role in lipid catabolism and metabolic homeostasis . The compound also influences gene expression by modulating the activity of transcription factors and enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Methoxyphenyl)-4-oxobutanoic acid change over time. The compound is rapidly metabolized and distributed across various tissues, with significant accumulation in the liver, kidneys, and muscles . Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes rapid conversion into conjugates, which are then distributed to target organs .
Dosage Effects in Animal Models
The effects of 4-(3-Methoxyphenyl)-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, the compound enhances muscle strength and improves metabolic functions . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-(3-Methoxyphenyl)-4-oxobutanoic acid is involved in several metabolic pathways. It is a product of the reduction of hydroxycinnamic acids by hydroxycinnamate reductase . This compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in lipid metabolism is particularly noteworthy, as it contributes to the catabolism of fatty acids and the regulation of metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-(3-Methoxyphenyl)-4-oxobutanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various organs, including the liver, kidneys, and muscles . Its localization and accumulation in these tissues are critical for its biochemical and physiological effects.
Subcellular Localization
4-(3-Methoxyphenyl)-4-oxobutanoic acid is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is essential for its function in metabolic pathways and cellular processes.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-9-4-2-3-8(7-9)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZTXJBKDZSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374881 | |
| Record name | 4-(3-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38102-67-9 | |
| Record name | 4-(3-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38102-67-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






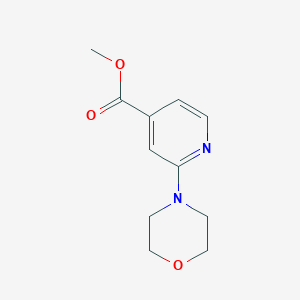
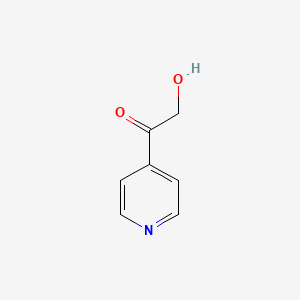
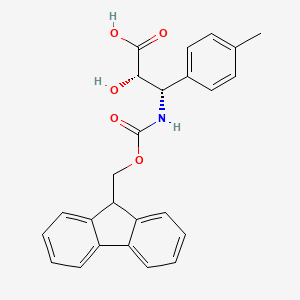
![4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B1597742.png)

![Ethyl 2-[(2-furylcarbonyl)amino]acetate](/img/structure/B1597745.png)
